molecular formula C22H27N3O2S2 B2601394 2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide CAS No. 1252863-89-0

2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide

Cat. No. B2601394
CAS RN: 1252863-89-0
M. Wt: 429.6
InChI Key: PQDNPUYVOFPDLG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the cyclization of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides . When heated under reflux with MeONa in BuOH, these compounds are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .

Scientific Research Applications

Dual Enzyme Inhibitors

Compounds with a similar structural framework have been explored for their potential as dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors. These enzymes are crucial for DNA synthesis and repair, making them attractive targets for anticancer drugs. For instance, the synthesis of classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates has demonstrated significant dual inhibitory activities against human TS and DHFR, indicating a promising avenue for the development of potent anticancer agents (Gangjee et al., 2008).

Crystal Structure Analysis

The study of crystal structures of related compounds has provided insights into their conformational characteristics, which is crucial for understanding their interaction with biological targets. The folded conformation observed in certain 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides highlights the importance of molecular geometry in drug design, offering valuable information for the synthesis of more effective therapeutic agents (Subasri et al., 2016).

Antitumor Activity

The synthesis and evaluation of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have shown promising antitumor activities. This suggests that modifications to the thieno[3,2-d]pyrimidine core can lead to compounds with significant potential in cancer treatment, underscoring the versatility of this scaffold in medicinal chemistry (Hafez & El-Gazzar, 2017).

Antimicrobial Agents

Research into pyrimidinone and oxazinone derivatives fused with thiophene rings has demonstrated their potential as antimicrobial agents. This is particularly relevant in the context of increasing antibiotic resistance, highlighting the need for new and effective antimicrobial compounds (Hossan et al., 2012).

Molecular Docking and Drug Design

The design and synthesis of novel compounds based on this scaffold have been guided by molecular docking studies, indicating their potential interaction with various biological targets. Such approaches are critical in the early stages of drug discovery, helping to predict the binding affinity and specificity of new compounds towards desired targets (Wanare, 2022).

properties

IUPAC Name

2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2S2/c1-16(2)10-13-25-21(27)20-18(11-14-28-20)24-22(25)29-15-19(26)23-12-6-9-17-7-4-3-5-8-17/h3-5,7-8,11,14,16H,6,9-10,12-13,15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDNPUYVOFPDLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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